molecular formula C7H9N3O2 B3345392 3-Methoxypyridine-2-carbohydrazide CAS No. 1046156-07-3

3-Methoxypyridine-2-carbohydrazide

Cat. No. B3345392
CAS RN: 1046156-07-3
M. Wt: 167.17 g/mol
InChI Key: WNIPVKJNHDKGSP-UHFFFAOYSA-N
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Description

3-Methoxypyridine-2-carbohydrazide is a chemical compound with the molecular formula C7H9N3O2 . It is a solid substance and is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for 3-Methoxypyridine-2-carbohydrazide is 1S/C7H9N3O2/c1-12-7-5 (6 (11)10-8)3-2-4-9-7/h2-4H,8H2,1H3, (H,10,11) . This indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

3-Methoxypyridine-2-carbohydrazide is a solid substance . It has a molecular weight of 167.17 .

Safety and Hazards

3-Methoxypyridine-2-carbohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Research on functionally substituted pyridine carbohydrazides, which includes compounds like 3-Methoxypyridine-2-carbohydrazide, is ongoing. These compounds have shown remarkable antimicrobial effects on multi-drug resistant strains . This suggests that they could be developed into potent antibacterial and antifungal agents in the future .

properties

IUPAC Name

3-methoxypyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-5-3-2-4-9-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIPVKJNHDKGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253431
Record name 3-Methoxy-2-pyridinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyridine-2-carbohydrazide

CAS RN

1046156-07-3
Record name 3-Methoxy-2-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046156-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-pyridinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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